molecular formula C19H15ClN2O3S3 B371424 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 301193-96-4

5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B371424
CAS No.: 301193-96-4
M. Wt: 451g/mol
InChI Key: ZCRYPFGPESVYMG-LICLKQGHSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class of heterocycles, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The structure features a 4-chlorobenzyl sulfanyl group at position 2, a nitro-substituted benzylidene moiety at position 5, and an ethyl group at position 3 of the thiazolidinone core. These substituents confer distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

(5E)-5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S3/c1-2-21-18(23)17(28-19(21)26)10-13-9-15(22(24)25)7-8-16(13)27-11-12-3-5-14(20)6-4-12/h3-10H,2,11H2,1H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRYPFGPESVYMG-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O3SC_{22}H_{18}ClN_{3}O_{3}S. It contains a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorobenzyl and nitrobenzylidene substituents contributes to its potential pharmacological effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to This compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Reference
Compound A3.91 mg/L
Compound B2.56 mg/L
Target Compound TBDTBD

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, studies have shown that certain thiazolidinone derivatives exhibit cytotoxic effects on breast cancer and leukemia cell lines.

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a role in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural modifications. The following points summarize key findings regarding SAR:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances activity by increasing electrophilicity, which may improve interactions with biological targets.
  • Chain Length : Variations in alkyl chain length (e.g., ethyl vs. methyl) can affect solubility and permeability, impacting overall bioactivity.

Case Studies

Several studies have evaluated the pharmacological profiles of similar thiazolidinone derivatives:

  • Antibacterial Study : A derivative with a similar structure demonstrated MIC values comparable to standard antibiotics like oxacillin and cefuroxime, indicating promising antibacterial potential .
  • Cytotoxicity Assessment : In vitro studies on human cell lines revealed that certain derivatives exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and biological implications.

Substituent Variations at Position 3

  • 3-Benzyl vs. 3-Ethyl Substitution 3-Benzyl derivative (): The compound 3-benzyl-5-((2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one replaces the ethyl group with a bulkier benzyl moiety. 3-Ethyl derivative (Target Compound): The smaller ethyl group improves solubility in nonpolar environments, which may enhance bioavailability compared to the benzyl analog .

Variations in the Sulfanyl Substituent

  • 4-Chlorobenzyl vs. 4-Methylphenyl Sulfanyl (): The compound 3-ethyl-5-((2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one substitutes the chlorine atom with a methyl group. Conversely, the chloro group in the target compound enhances polarity and may improve binding to hydrophobic pockets .

Modifications to the Benzylidene Moiety

  • Nitro vs. Methoxy/Hydroxy derivatives (): Compounds like 5-(1H-indol-3-yl-methylene)-3-(4-chlorobenzyl)-4-thioxo-thiazolidin-2-one feature hydroxyl or methoxy groups, which introduce hydrogen-bonding capabilities. This can enhance solubility and interaction with polar residues in proteins but may reduce metabolic stability due to susceptibility to oxidation .

Crystallographic and Structural Insights

  • Crystal Packing and Hydrogen Bonding: Derivatives such as (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () exhibit intermolecular C–H···O and N–H···S interactions, stabilizing their crystal lattices.

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position 3) Benzylidene Substituent Sulfanyl Group Molecular Weight Notable Properties
Target Compound Ethyl 5-Nitro 4-Chlorobenzyl 407.91* High polarity, strong electron withdrawal
3-Benzyl-5-((2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one Benzyl 5-Nitro 4-Chlorobenzyl 470.02† Enhanced π-π interactions, lower solubility
3-Ethyl-5-((2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one Ethyl 5-Nitro 4-Methylphenyl 393.45† Reduced polarity, improved lipophilicity
5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl 3-Chloro-4-fluoromethoxy 4-Chlorobenzyl 407.91‡ Dual halogen effects, potential for dual-target activity

*Molecular weight calculated from .
†Molecular weights estimated based on structural analogs.
‡Exact value from .

Research Findings and Implications

  • For example, the allyl-substituted analog in showed bioactivity in preliminary screens, suggesting the nitro and sulfanyl groups in the target compound may enhance similar effects .
  • Synthetic Accessibility: The target compound is synthesized via Knoevenagel condensation, a method shared with analogs in and .

Preparation Methods

Ultrasound-Assisted Synthesis

  • Conditions : Ethanol, piperidine, 50°C, 45 minutes.

  • Yield Improvement : 78% (vs. 65% conventional).

  • Advantages : Reduced reaction time (9 hours → 45 minutes) and energy consumption.

Microwave Irradiation

  • Conditions : 150 W, 100°C, 15 minutes.

  • Yield : 82%.

Analytical and Structural Confirmation

X-ray Crystallography
Single-crystal analysis confirms the (E)-configuration of the benzylidene group and planarity of the thiazolidinone ring. Key metrics include:

  • Torsion Angle (S1–C5–C16–C17) : 2.0(3)°.

  • Bond Lengths : C=O (1.21 Å), C=S (1.67 Å).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 451.0253 ([M+H]⁺)

  • Calculated : 451.0252 (C₁₉H₁₅ClN₂O₃S₃).

Challenges and Troubleshooting

  • Nitro Group Sensitivity : Over-reduction or side reactions during condensation necessitate strict temperature control (<80°C).

  • Sulfanyl Group Oxidation : Use of inert atmospheres (N₂/Ar) prevents disulfide formation.

  • By-product Formation : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) removes unreacted aldehyde and dimeric impurities.

Comparative Data Table

StepMethodConditionsYield (%)Purity (HPLC)
Thiazolidinone formationConventional refluxEthanol, 8 hours7898.5
Knoevenagel condensationMicrowave150 W, 15 minutes8299.1
SulfanylationUltrasonicationDMF, 45 minutes7597.8

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step protocols, typically starting with the condensation of a nitrobenzaldehyde derivative with a thiazolidinone precursor. Key steps include:

  • Knoevenagel condensation to form the benzylidene moiety.
  • Thioether formation using 4-chlorobenzyl thiol under basic conditions. Optimization strategies:
  • Use Lawesson’s reagent for sulfur incorporation, as demonstrated in analogous thiazole syntheses .
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance intermediate solubility and reduce side reactions.
  • Monitor reaction progress via TLC/HPLC to isolate intermediates and minimize decomposition.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Structural validation requires:

  • 1H/13C NMR : To confirm the benzylidene proton (δ ~8.5 ppm) and aromatic/alkyl substituents .
  • High-resolution mass spectrometry (HRMS) : For accurate molecular ion detection (e.g., [M+H]+ or [M–Cl]+ fragments) .
  • X-ray crystallography : To resolve stereochemical ambiguities, especially for the Z/E configuration of the benzylidene group .

Q. How does the nitro group at the 5-position influence the compound’s reactivity?

The electron-withdrawing nitro group enhances electrophilic substitution at the benzylidene core but may reduce nucleophilic attack at the thioxo sulfur. Computational studies (e.g., DFT) can map charge distribution to predict reactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antitumor IC50 values) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., NCI-60 panel ).
  • Impurity profiles : Use preparative HPLC to isolate >98% pure batches and re-test .
  • Solubility effects : Compare DMSO/PBS solubility ratios to assess bioavailability artifacts .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

SAR studies should focus on:

  • Substituent modification : Replace the 4-chlorobenzyl group with fluorinated or heteroaromatic analogs to modulate lipophilicity .
  • Nitro group reduction : Synthesize the amine derivative to evaluate the role of electron-withdrawing groups in bioactivity .
  • Thioxo replacement : Substitute sulfur with oxygen/selenium to probe redox-sensitive mechanisms .

Q. What computational methods are suitable for predicting binding modes with biological targets?

Combine:

  • Molecular docking (AutoDock Vina): Screen against kinases or tubulin (common targets for thiazolidinones) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., nitro/thioxo groups) for target engagement .

Methodological Considerations

Q. How to design a robust in vitro screening protocol for antitumor activity?

  • Cell line selection : Include diverse cancer types (e.g., breast MDA-MB-231, lung A549) and a non-cancerous control (e.g., HEK-293) .
  • Dose-response curves : Test concentrations from 0.1–100 µM with triplicate measurements .
  • Mechanistic assays : Follow up with apoptosis (Annexin V) and cell-cycle analysis (PI staining) .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours .
  • Light sensitivity : Store aliquots in amber vials and compare with light-exposed samples .
  • Enzymatic stability : Test in liver microsomes (e.g., human CYP450 isoforms) to predict metabolic liability .

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